2-Ethylhexyl cinnamate
Overview
Description
2-Ethylhexyl cinnamate, also known as octyl methoxycinnamate, is an organic compound primarily used as an active ingredient in sunscreens and other cosmetic products. It is an ester formed from methoxycinnamic acid and 2-ethylhexanol. This compound is known for its ability to absorb ultraviolet B (UVB) rays from the sun, thereby protecting the skin from damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl cinnamate can be synthesized through various methods. One common method involves the esterification of methoxycinnamic acid with 2-ethylhexanol. This reaction can be catalyzed by acids such as p-toluenesulfonic acid. The reaction typically occurs at elevated temperatures, around 150°C, and can achieve yields of up to 93% in 6 hours .
Another method involves the Claisen condensation of anisaldehyde with alkyl acetates, followed by transesterification with 2-ethylhexanol . This method requires careful control of reaction conditions to avoid hydrolysis of the starting materials and products.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of enzymatic catalysis, such as lipase-mediated esterification, has also been explored as a green and economical alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl cinnamate undergoes various chemical reactions, including:
Photoisomerization: Exposure to UV light can cause the compound to undergo photoisomerization, changing its molecular structure.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Photoisomerization: UV light exposure is the primary condition for this reaction.
Major Products:
Oxidation Products: Various chlorinated derivatives and other oxidized forms.
Photoisomerization Products: Isomers with altered molecular structures.
Scientific Research Applications
2-Ethylhexyl cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial properties against various pathogens.
Mechanism of Action
2-Ethylhexyl cinnamate exerts its effects primarily through the absorption of UVB radiation. The compound contains chromophore groups, such as C=C and C=O, which have loosely held electrons that are excited by UV radiation. This absorption increases the electron energy level to an excited state, thereby preventing the UV radiation from penetrating the skin .
Comparison with Similar Compounds
Ethylhexyl methoxycinnamate: Another name for 2-ethylhexyl cinnamate.
2-Ethoxyethyl 4-methoxycinnamate: An ester of 4-methoxycinnamic acid and 2-ethoxyethol, with similar UV absorption properties.
Octocrylene: A cinnamate derivative with both UVB and some UVA absorbing properties.
Uniqueness: this compound is unique due to its high UVB absorption capacity and its widespread use in cosmetic products. Its ability to undergo photoisomerization and oxidation also makes it a valuable compound for various scientific studies .
Properties
IUPAC Name |
2-ethylhexyl 3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-9-15(4-2)14-19-17(18)13-12-16-10-7-6-8-11-16/h6-8,10-13,15H,3-5,9,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCGLXKNITVPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936893 | |
Record name | 2-Ethylhexyl 3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16397-78-7 | |
Record name | 2-Ethylhexyl cinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16397-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylhexyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexyl 3-phenylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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